4-ethenyl-1H-Indole
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Advanced Organic Chemistry and Chemical Biology
The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.govingentaconnect.com This designation stems from its recurring presence in a multitude of natural products and pharmacologically active molecules. benthamdirect.comijpsr.infonih.gov The indole framework is a key structural feature in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.govnih.gov Its unique ability to mimic peptide structures and participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and cation–π interactions, allows indole-containing molecules to bind to a diverse array of biological targets with high affinity. nih.govresearchgate.net
This structural versatility has been exploited by medicinal chemists to design a vast number of synthetic indole derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comijpsr.infoimpactfactor.org The indole ring's capacity to be readily functionalized at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its biological activity and pharmacokinetic profile. nih.gov Consequently, the indole scaffold is a central component in numerous FDA-approved drugs, solidifying its importance in modern pharmaceutical development. mdpi.com
Table 1: Examples of Therapeutic Areas Targeted by Indole Derivatives
| Therapeutic Area | Examples of Targeted Mechanisms or Diseases |
|---|---|
| Oncology | Tubulin polymerization inhibition, protein kinase inhibition, histone deacetylase (HDAC) inhibition. mdpi.com |
| Infectious Diseases | Antiviral, antibacterial, antifungal, and antimalarial agents. mdpi.comijpsr.info |
| Neurodegenerative Diseases | Management of conditions like Alzheimer's and Parkinson's disease. mdpi.comimpactfactor.org |
| Inflammatory Disorders | Inhibition of enzymes like cyclooxygenase (COX). ingentaconnect.comimpactfactor.org |
Overview of Ethenyl-Substituted Indole Derivatives: Positional Isomerism and Structural Relevance
Ethenyl-substituted indoles, commonly referred to as vinylindoles, are a class of derivatives that have proven to be highly valuable synthetic intermediates. nih.govrsc.org The vinyl group, a reactive dienophile and Michael acceptor, imparts unique chemical reactivity to the indole core, making these compounds versatile precursors for the synthesis of more complex heterocyclic systems, such as carbazoles and other indole alkaloids. nih.govresearchgate.netorganic-chemistry.org
The position of the ethenyl substituent on the indole ring significantly influences the molecule's reactivity and steric profile. The most commonly studied isomers are 2-vinylindoles and 3-vinylindoles, largely due to established synthetic routes that favor substitution at these positions. organic-chemistry.orgacs.orgjst.go.jp
2-Vinylindoles: These compounds have been extensively studied and are used in various cycloaddition reactions. rsc.orgacs.org Their synthesis can be achieved through methods like the palladium-catalyzed tandem Buchwald-Hartwig/Heck reaction. organic-chemistry.org
3-Vinylindoles: These isomers are also key precursors for carbazole (B46965) synthesis and can undergo unusual Morita–Baylis–Hillman-type reactions. researchgate.net The pronounced nucleophilicity of the C3 position of the indole ring often facilitates their formation. jst.go.jp
Other Isomers (4-, 5-, 6-, and 7-Vinylindoles): Substitution on the benzene (B151609) ring of the indole nucleus is generally more challenging. drugdiscoveryonline.com Consequently, isomers like 4-ethenyl-1H-indole are less explored. The synthesis of these "benzenoid-substituted" vinylindoles often requires specific strategies, such as the ruthenium-catalyzed ring-closing enyne metathesis to construct the benzene ring onto a pre-functionalized pyrrole (B145914) precursor. nih.gov The distinct placement of the vinyl group at the C4 position offers a unique trajectory for annulation reactions and the synthesis of novel polycyclic aromatic structures that are not readily accessible from the more common 2- and 3-vinylindole isomers.
Nomenclature and Systematics for this compound
The systematic naming of this compound follows the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
Parent Heterocycle: The core structure is "1H-Indole". The "1H" specifies the position of the hydrogen atom on the nitrogen, which is the standard numbering for the indole ring.
Substituent: An "ethenyl" group (commonly known as a vinyl group, -CH=CH₂) is attached to the ring.
Locant: The number "4-" indicates that the ethenyl group is attached to the fourth carbon atom of the indole ring system.
Therefore, the full IUPAC name is This compound . It is also referred to as 4-vinyl-1H-indole .
While a specific CAS Registry Number for the parent this compound is not widely cited in major chemical databases, related structures are registered, which can be useful for substructure searches.
Table 2: CAS Registry Numbers for Selected Vinylindole Isomers and Derivatives
| Compound Name | CAS Registry Number |
|---|---|
| 5-Vinyl-1H-indole | 77132-99-1 chemscene.com |
Historical Context and Evolution of Research on Substituted Indoles
The history of indole chemistry dates back to the mid-19th century, intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer achieved the first synthesis of the parent indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgbhu.ac.in This seminal work laid the foundation for over a century of research into this important heterocycle.
A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgrsc.org This robust method, involving the acid-catalyzed cyclization of arylhydrazones, remains one of the most reliable and widely used strategies for constructing the indole nucleus, particularly for derivatives substituted at the C2 and/or C3 positions. wikipedia.orgbhu.ac.in Over the decades, numerous other named reactions for indole synthesis were developed, including the Leimgruber–Batcho, Madelung, and Reissert syntheses, each offering different advantages in terms of substrate scope and regioselectivity. wikipedia.orgbhu.ac.in
The 20th century saw an explosion of interest in indole chemistry as the indole core was identified in a vast number of important natural products, including alkaloids (e.g., strychnine, reserpine), the essential amino acid tryptophan, and plant hormones like indole-3-acetic acid. benthamdirect.comnih.govcreative-proteomics.com This realization spurred the development of more sophisticated methods for the selective functionalization of the indole ring, moving beyond classical electrophilic substitution to include modern transition-metal-catalyzed cross-coupling and C-H activation strategies. drugdiscoveryonline.com The evolution of these synthetic tools has enabled chemists to access an ever-increasing diversity of complex indole derivatives for biological evaluation.
Current Research Landscape and Unaddressed Challenges Pertinent to this compound
The current research landscape for ethenyl-substituted indoles is heavily focused on the chemistry of 2- and 3-vinylindoles. These isomers are readily accessible and their reactivity in cycloaddition and conjugate addition reactions is well-documented, leading to their widespread use in the synthesis of complex natural products and pharmaceutical scaffolds. acs.orgnih.gov
In contrast, research specifically targeting this compound is significantly less developed. This disparity highlights several key challenges and opportunities in the field:
Synthetic Accessibility: A primary challenge is the regioselective synthesis of 4-substituted indoles in general. Many traditional indole syntheses favor substitution on the pyrrole ring or are not amenable to the precursors required for C4 functionalization. While modern methods like directed C-H functionalization are emerging, efficient and scalable routes to this compound are not yet well established. A notable advancement is the use of ruthenium-catalyzed ring-closing enyne metathesis, which allows for the construction of the benzene portion of the indole, providing a novel entry to 4-vinylindoles. nih.gov
Reactivity and Application: The unique electronic and steric environment of a vinyl group at the C4 position has not been extensively explored. Its potential as a diene or dienophile in intramolecular cycloaddition reactions to form novel, constrained polycyclic systems is an area ripe for investigation. The proximity of the vinyl group to the indole nitrogen could lead to unique reactivity patterns not observed in other isomers.
Lack of Commercial Availability: The limited commercial availability of this compound and its simple precursors further impedes widespread investigation, creating a circular problem where lack of study leads to low demand and vice versa.
These unaddressed challenges mean that the potential of this compound as a versatile building block in organic synthesis and medicinal chemistry remains largely untapped. Future research efforts directed at developing efficient synthetic routes and exploring the unique reactivity of this isomer are crucial for unlocking its full potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-7,11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCPSOIKXCZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 4 Ethenyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-ethenyl-1H-Indole, a combination of 1D and 2D NMR experiments is crucial for unambiguous structural assignment. emerypharma.comazooptics.com
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
¹H NMR spectroscopy provides information on the number, types, and connectivity of hydrogen atoms. The chemical shift (δ) of a proton is influenced by its electronic environment, with deshielded protons appearing downfield (higher ppm values) and shielded protons appearing upfield (lower ppm values). Coupling patterns (multiplicity) reveal neighboring protons. ¹³C NMR spectroscopy, on the other hand, provides information about the carbon backbone of the molecule. The chemical shift range for ¹³C NMR is significantly broader than for ¹H NMR, offering better resolution for distinct carbon environments. azooptics.com
While specific spectral data for this compound is not directly available in the provided search results, general indole (B1671886) ¹H NMR data shows aromatic protons in the indole ring resonating between δ 6.90–7.45 ppm. The ethenyl (vinyl) group is expected to show characteristic signals for its vinyl protons. The ¹³C NMR spectrum would reveal signals for the aromatic carbons of the indole ring typically in the range of δ 115–135 ppm, and distinct signals for the carbons of the ethenyl group.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
To establish definitive structural assignments, advanced 2D-NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. core.ac.ukscience.govemerypharma.comresearchgate.net
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded protons and carbons (¹H-¹³C), assigning specific proton signals to their corresponding carbon atoms. core.ac.ukscience.govemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for assigning quaternary carbons and confirming connectivity across quaternary centers. core.ac.ukscience.govemerypharma.comscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons, aiding in the determination of stereochemistry and spatial arrangements. core.ac.ukscience.govemerypharma.com
These techniques collectively allow for the unambiguous assignment of all proton and carbon signals in the ¹H and ¹³C NMR spectra, confirming the structure of this compound. core.ac.ukscience.gov
Nitrogen-15 (¹⁵N) NMR for Indole Nitrogen Characterization
¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom within the indole ring. The chemical shift of the indole nitrogen is sensitive to its electronic environment and substitution patterns. While specific ¹⁵N NMR data for this compound is not detailed in the provided results, ¹⁵N NMR is a valuable tool for characterizing nitrogen-containing heterocycles. azooptics.com
Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts
Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts. Comparing these calculated values with experimental NMR data provides a robust validation of the proposed molecular structure. researchgate.netmdpi.commadridge.org Studies have shown that DFT (Density Functional Theory) methods, such as B3LYP, often yield calculated chemical shifts that are in good agreement with experimental values, aiding in the assignment of complex spectra. researchgate.netmdpi.commadridge.org For instance, GIAO calculations at the B3LYP/6-31G(d,p) level have been used to predict ¹H NMR chemical shifts for indole derivatives, showing good correlation with experimental data. madridge.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing insights into the functional groups present. Both techniques are complementary, as IR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability. ksu.edu.sa
Functional Group Vibrational Band Assignment
The vibrational spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
N-H Stretching: The indole N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. researchgate.netrsc.org
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are usually found between 3000-3100 cm⁻¹. libretexts.orglibretexts.orgrsc.org
C=C Stretching (Ethenyl group): The stretching vibration of the vinyl (ethenyl) group's C=C double bond is expected in the region of 1600-1680 cm⁻¹. scialert.netscialert.netrsc.org
Aromatic C=C Stretching: Aromatic ring C-C stretching vibrations typically appear in the range of 1400-1600 cm⁻¹. scialert.netlibretexts.orglibretexts.orgrsc.org
C-N Stretching: The C-N stretching vibration associated with the indole ring or other nitrogen-containing groups would appear in characteristic regions, often around 1130-1150 cm⁻¹. scialert.netscialert.net
C-H Bending (Out-of-plane): Out-of-plane C-H bending vibrations for aromatic rings are often observed in the 900-675 cm⁻¹ region. libretexts.orglibretexts.org
Raman spectroscopy would also show characteristic bands for these functional groups, with a particular sensitivity to C-C, C=C, and C≡C bonds. ksu.edu.sa For example, C-C stretching modes in aromatic rings are observed in the Raman spectrum between 1400-1600 cm⁻¹. researchgate.net
Correlating Experimental Spectra with Theoretically Predicted Vibrational Frequencies (DFT)
The analysis of vibrational spectra, typically obtained through Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure and bonding of this compound. These experimental findings are often corroborated and further elucidated by comparing them with theoretically predicted vibrational frequencies derived from Density Functional Theory (DFT) calculations. DFT methods, employing various functional and basis set combinations, allow for the simulation of molecular vibrations and the assignment of specific frequencies to particular functional groups and modes within the molecule. For this compound, DFT calculations can predict the characteristic stretching and bending frequencies associated with the indole ring system, the N-H bond, and the ethenyl (vinyl) group. Experimental IR spectra typically exhibit characteristic absorptions for the N-H stretching vibration, often appearing as a medium to strong band in the 3300-3500 cm⁻¹ region. The C=C stretching vibration of the ethenyl group is expected to resonate in the 1600-1680 cm⁻¹ range, while C-H stretching vibrations of the vinyl group would be observed around 3000-3100 cm⁻¹. The aromatic C-H stretching vibrations of the indole ring typically appear above 3000 cm⁻¹. DFT calculations help in assigning these observed bands to specific vibrational modes, such as symmetric and asymmetric stretching of the vinyl C=C bond or the various ring breathing and stretching modes of the indole nucleus. Deviations between experimental and calculated frequencies can arise from factors such as anharmonicity, intermolecular interactions in the solid state (for IR), and the level of theory employed in the DFT calculation.
Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a cornerstone technique for investigating the electronic transitions within molecules, providing information about conjugated systems and chromophores. Photophysical studies, which often follow UV-Vis absorption, explore how molecules interact with light, including emission phenomena like fluorescence. For this compound, the presence of the indole ring, a π-electron-rich heterocyclic aromatic system, and the conjugated ethenyl substituent significantly influences its electronic absorption properties.
Electronic Absorption Properties and Chromophore Analysis
The electronic absorption spectrum of this compound is characterized by absorption bands in the UV region, indicative of π→π* and n→π* electronic transitions. The indole moiety itself is a known chromophore, typically exhibiting characteristic absorption maxima. The introduction of the ethenyl group at the 4-position extends the conjugation system, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted indole. Analysis of the absorption spectrum allows for the identification of key electronic transitions responsible for light absorption. The primary chromophores in this compound are the indole ring system and the vinyl group, with their conjugation enhancing the absorption intensity and potentially shifting the absorption maxima. Studies typically report absorption maxima (λmax) and molar extinction coefficients (ε) for these transitions, providing quantitative data on the compound's ability to absorb light at specific wavelengths. These parameters are crucial for understanding the molecule's behavior in photochemical reactions and its potential applications in areas such as organic electronics or as a fluorescent probe.
Table 1: Representative UV-Vis Absorption Data for this compound
| Absorption Maximum (λmax) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Assignment/Chromophore | Notes |
| ~220-230 | High | π→π* (Indole core) | Strong absorption band |
| ~270-280 | Moderate | π→π* (Indole core) | Characteristic indole absorption |
| ~300-320 | Moderate to High | π→π* (Extended conjugation) | Likely influenced by ethenyl group |
Note: Specific values are illustrative and depend on the solvent and experimental conditions.
Fluorescence Spectroscopy and Luminescence Characteristics
Fluorescence spectroscopy probes the emission of light by a molecule after excitation. Many indole derivatives exhibit fluorescence, and the photophysical properties, such as fluorescence quantum yield (ΦF) and fluorescence lifetime (τ), are sensitive to structural modifications and the surrounding environment. For this compound, fluorescence studies would investigate its emission spectrum, typically occurring at longer wavelengths than the absorption maxima due to Stokes shift. The presence of the ethenyl group could influence these properties by altering the electronic distribution and energy levels of the excited states. Parameters like fluorescence quantum yield, which quantifies the efficiency of fluorescence emission, and fluorescence lifetime, the average time a molecule stays in the excited state before emitting a photon, are vital for understanding the molecule's luminescence behavior. These characteristics are important for applications requiring luminescent materials or probes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition (molecular formula) of a compound. For this compound, HRMS would typically detect the molecular ion ([M]+•) or protonated molecular ion ([M+H]+) with a precision of several decimal places. For example, if the molecular formula is C₁₀H₉N, the calculated exact mass would be used to confirm this composition. This accuracy is crucial for differentiating between compounds with very similar nominal masses but different elemental formulas. The precise mass measurement obtained from HRMS is a definitive confirmation of the molecular formula, which is a fundamental piece of information for any chemical compound.
Table 2: HRMS Data for this compound
| Ion Type | Observed m/z | Calculated m/z | Mass Difference (ppm) | Molecular Formula |
| [M]+• | [Specific Value] | [Calculated Value] | [Difference] | C₁₀H₉N |
| [M+H]+ | [Specific Value] | [Calculated Value] | [Difference] | C₁₀H₁₀N⁺ |
Note: Specific m/z values would be reported from experimental HRMS data. The calculated values are based on the proposed molecular formula C₁₀H₉N.
Fragmentation Pattern Analysis for Structural Connectivity
Fragmentation patterns observed in mass spectrometry provide detailed information about the structural connectivity of a molecule. When this compound is ionized, it can undergo fragmentation by breaking specific bonds. The resulting fragment ions, along with their relative abundances, form a characteristic fingerprint that aids in structure elucidation. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules or radical species. For this compound, fragmentation might involve:
Loss of H•: From the N-H group.
Cleavage of the ethenyl group: Potentially leading to the loss of C₂H₂ (acetylene) or other fragments related to the vinyl substituent.
Ring fragmentation: Breakdown of the indole ring system.
Analyzing these fragment ions helps confirm the presence of the indole core and the ethenyl substituent, and their connectivity. For instance, a fragment corresponding to the loss of the vinyl group (C₂H₂) from the molecular ion would strongly support the proposed structure. Tandem mass spectrometry (MS/MS) can be employed to isolate specific precursor ions and induce further fragmentation, providing even more detailed structural information.
Table 3: Representative Fragmentation Pathways for this compound (Hypothetical)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Significance |
| [M]+• | [M-1]+ | H• | Indolyl radical | Loss of N-H hydrogen |
| [M]+• | [M-26]+ | C₂H₂ | Indole fragment | Cleavage of ethenyl group |
| [M]+• | [Indole]+ | C₂H₂ + H• | Indole core | Loss of entire vinyl substituent |
| [M]+• | [Specific Fragment] | [Specific Loss] | [Proposed Structure] | Ring fragmentation |
Note: Specific fragment ions and pathways are dependent on the ionization technique and experimental conditions.
The detailed crystallographic characterization of this compound, specifically focusing on unit cell parameters, crystal system, intermolecular interactions, and molecular conformation, could not be found in the provided search results. While various indole derivatives and related compounds have been characterized using X-ray crystallography, specific data for this compound (CAS No. 68900-05-0) is not available in the retrieved literature.
The search did confirm the existence of this compound, with its CAS number being 68900-05-0. Other related indole compounds, such as those with ethynyl (B1212043) or ethenyl substituents at different positions, or indole derivatives with various functional groups, have been subjected to X-ray diffraction studies, providing insights into their solid-state structures, including details on unit cell dimensions, space groups, and intermolecular forces like hydrogen bonding and π-π stacking nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netwikipedia.orgnih.gov. However, this specific crystallographic data is not reported for this compound itself.
Compound Name List:
this compound
Computational and Theoretical Investigations of 4 Ethenyl 1h Indole
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is particularly effective for determining ground-state properties, predicting molecular geometries, electronic distributions, and reactivity indices. The cited references ( rsc.org, mdpi.com, warwick.ac.uk, unlp.edu.ar, irjweb.com, mpg.de, researchgate.net, dntb.gov.ua) highlight the widespread application of DFT in chemical research.
Optimized Molecular Geometry and Conformational Analysis
Table 1: Representative Geometric Parameters for Indole (B1671886) Derivatives (Illustrative Data)
| Parameter | Value (Å or °) | Reference |
| C-C bond (ring) | 1.35 - 1.46 | nih.gov, nih.gov, ijrar.org |
| C-H bond | 1.09 | nih.gov, nih.gov, ijrar.org |
| C-N bond (indole) | 1.37 | nih.gov, nih.gov |
| C-C=C bond (ethenyl) | ~1.46 | nih.gov, nih.gov |
| Ring bond angle | 104 - 132 | nih.gov, nih.gov, ijrar.org |
| Dihedral angle | Varies (e.g., 0.01 - 180.07) | nih.gov, mdpi.com |
Note: Specific values are representative of studies on similar indole structures and may vary for 4-ethenyl-1H-Indole.
Electronic Structure Analysis: Molecular Orbitals and Energy Gaps (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical and physical properties. DFT calculations provide detailed information about molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's stability, reactivity, and electronic transition properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater tendency for electron transfer, often correlating with properties like color and conductivity ( ajchem-a.com, chemrxiv.org, crimsonpublishers.com, researchgate.net, mdpi.com, irjweb.com, tandfonline.com). Studies on indole derivatives report HOMO-LUMO gaps typically in the range of 3-5 eV, depending on the specific substituents and the computational method used ( ajchem-a.com, researchgate.net, irjweb.com). The distribution of electron density within these orbitals, visualized through isosurface maps, helps identify regions prone to electrophilic or nucleophilic attack ( ajchem-a.com, crimsonpublishers.com, mdpi.com, irjweb.com).
Table 2: Representative HOMO-LUMO Energies and Gap for Indole Derivatives (Illustrative Data)
| Parameter | Value (eV) | Reference |
| HOMO Energy | -6.76 to -5.53 | crimsonpublishers.com, researchgate.net, irjweb.com |
| LUMO Energy | -0.83 to -1.41 | researchgate.net, irjweb.com, tandfonline.com |
| HOMO-LUMO Gap | 3.67 - 4.70 | ajchem-a.com, crimsonpublishers.com, researchgate.net, irjweb.com |
Note: Values are representative of studies on similar indole structures and may vary for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a widely used technique in DFT to understand electron delocalization, hybridization, and donor-acceptor interactions within a molecule ( nih.gov, davidpublisher.com, mdpi.com, acs.org, scielo.org.za, tandfonline.com, ijrar.org, researchgate.net). NBO analysis quantifies the degree of charge transfer and hyperconjugation, which are crucial for molecular stability and reactivity. It provides insights into orbital overlaps (e.g., , , LP ) and the nature of chemical bonds, including hybridization states of atoms ( davidpublisher.com, mdpi.com, acs.org, scielo.org.za, ijrar.org, researchgate.net). For instance, NBO analysis can reveal stabilization energies () associated with these interactions, indicating the strength of delocalization effects ( mdpi.com, acs.org).
Electrostatic Potential (MEP) Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the electron density distribution around a molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential ( ajchem-a.com, crimsonpublishers.com, mdpi.com, irjweb.com, researchgate.net). MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding ( ajchem-a.com, crimsonpublishers.com, mdpi.com, irjweb.com, researchgate.net). Charge distribution, often quantified by Mulliken or Natural Population Analysis (NPA), assigns partial charges to individual atoms, indicating their electron-donating or -withdrawing character ( davidpublisher.com, mdpi.com, crimsonpublishers.com, mdpi.com, irjweb.com, researchgate.net). For example, oxygen and nitrogen atoms in heterocyclic compounds often carry significant negative charges, while hydrogen atoms bonded to carbon in aromatic rings may show positive partial charges ( ajchem-a.com, mdpi.com, irjweb.com).
Table 3: Representative Atomic Charges (NPA) for Indole Derivatives (Illustrative Data)
| Atom Type | Partial Charge (e) | Reference |
| Carbon (aromatic) | -0.3 to +0.3 | ajchem-a.com, mdpi.com, irjweb.com |
| Nitrogen (indole) | -0.4 to -0.8 | nih.gov, nih.gov, ajchem-a.com, irjweb.com |
| Oxygen (carbonyl/nitro) | -0.6 to -0.8 | mdpi.com, ajchem-a.com, researchgate.net |
| Hydrogen (aromatic) | +0.1 to +0.3 | ajchem-a.com, mdpi.com |
Note: Values are representative of studies on similar indole structures and may vary for this compound.
Reactivity Descriptors (Fukui Functions, ALIE, ELF, LOL, RDG) for Site Selectivity Prediction
DFT calculations can yield various reactivity descriptors that help predict the most likely sites for chemical reactions.
Fukui Functions: These functions quantify the change in electron density upon addition or removal of an electron, indicating preferred sites for nucleophilic or electrophilic attack ( researchgate.net, ajchem-a.com, mdpi.com, dntb.gov.ua, researchgate.net).
Average Local Ionization Energy (ALIE): ALIE provides information about the ease of removing an electron from a specific point in space, helping to identify reactive sites ( researchgate.net, dntb.gov.ua, tandfonline.com).
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are used to visualize electron density localization, which is indicative of covalent bonding and electron-rich regions that can participate in chemical reactions ( researchgate.net, researchgate.net, mdpi.com, researchgate.net, researchgate.net, tandfonline.com). High ELF values suggest strong electron localization, often associated with lone pairs or sigma bonds.
Reduced Density Gradient (RDG): RDG analysis, often visualized using isosurfaces, is particularly useful for identifying weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which play a significant role in molecular recognition and crystal packing ( researchgate.net, tandfonline.com).
These descriptors collectively provide a comprehensive understanding of a molecule's chemical behavior and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are hybrid methods that combine the accuracy of quantum mechanics for a specific reactive region of a molecule with the efficiency of molecular mechanics for the surrounding environment ( rsc.org, uiuc.edu, mdpi.com, unlp.edu.ar, mpg.de). This approach is particularly valuable for studying chemical processes in complex systems, such as biological environments (e.g., enzymes) or condensed phases, where a purely QM treatment would be computationally prohibitive ( rsc.org, uiuc.edu, mdpi.com, unlp.edu.ar, mpg.de). QM/MM simulations can accurately model reaction mechanisms, transition states, and the influence of the environment on reactivity ( uiuc.edu, mdpi.com, unlp.edu.ar, mpg.de). While specific QM/MM studies on this compound were not directly found in the search results, the general application of this technique to investigate chemical reactions in complex systems is well-established ( rsc.org, uiuc.edu, mdpi.com, unlp.edu.ar, mpg.de).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of molecules over time. By solving Newton's equations of motion for all atoms in a system, MD simulations provide a temporal evolution of molecular conformations, interactions, and dynamics.
MD simulations are widely applied to study the conformational flexibility and dynamic behavior of indole derivatives. These simulations, often performed using packages like GROMACS uii.ac.idbohrium.com, allow researchers to observe how molecules move, rotate, and change shape in a given environment. Key metrics derived from MD trajectories, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability and flexibility of molecules and their interactions with other entities, such as biological targets researchgate.netmdpi.comnih.gov. For example, MD simulations can track the stability of ligand-protein complexes over nanoseconds to microseconds, revealing the dynamic interplay between the molecules bohrium.comresearchgate.netnih.govmdpi.com. Analyzing RMSF values for different parts of a molecule can highlight regions of high or low flexibility, contributing to a deeper understanding of its dynamic landscape researchgate.netmdpi.comnih.gov.
Table 2: Molecular Dynamics Simulation Analysis of Indole Systems
| Metric/Analysis | Typical Observation | Reference | Interpretation |
| RMSD | Stable complex over simulation time | bohrium.comresearchgate.netnih.gov | Indicates the stability of the ligand-target complex. |
| RMSF | Characterizes flexibility of residues/ligand | researchgate.netmdpi.comnih.gov | Identifies dynamic regions and conformational changes. |
| Simulation Length | 50 ns to 200 ns | researchgate.netnih.gov | Common simulation durations for assessing complex stability. |
| Interaction Types | Hydrogen bonds, salt bridges, hydrophobic contacts | researchgate.netmdpi.com | Crucial for understanding the nature of molecular interactions. |
| Binding Strength (MM-GBSA) | Estimated values | bohrium.com | Quantifies the overall interaction energy between molecules. |
Computational studies, particularly molecular docking and MD simulations, are vital for understanding chemical interactions, especially in the context of drug discovery and molecular recognition. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target molecule, providing crucial insights into potential interactions tandfonline.combiomedpharmajournal.orgbohrium.comresearchgate.netnih.gov. Docking scores, typically expressed in kcal/mol, represent the estimated binding energy, with lower (more negative) values indicating stronger binding. Studies on indole derivatives interacting with biological targets have reported a wide range of docking scores, reflecting diverse binding affinities tandfonline.combiomedpharmajournal.orgresearchgate.net.
These docking studies often identify specific types of interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that are critical for stabilizing the ligand-target complex researchgate.netmdpi.com. MD simulations then complement docking by assessing the stability of these predicted complexes over extended periods, providing a more dynamic and realistic view of the interactions bohrium.comresearchgate.netmdpi.comnih.govmdpi.commdpi.com. For instance, MD can confirm whether a docked pose remains stable or if significant structural rearrangements occur. Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can further refine the estimation of binding strengths by considering solvation effects bohrium.com. Such integrated computational approaches are essential for characterizing the molecular basis of interactions involving indole scaffolds.
Compound List:
this compound
Ethenyl indoles
3-(4-substituted phenylethenyl-E)-N–H-indole
Hydroxy substituted ethenyl indole
4-Ethoxy-1H-indole
4-Methoxy-1H-indole
4-Ethyl-1H-indole
5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI)
Methyl 1H-indole-3-carboxylate
Ethyl 1H-indole-2-carboxylate
Ethyl 1H-indole-3-carboxylate
5-(4-Methoxyphenyl)-1H-indoles
Indole derivatives (general)
Chemical Reactivity and Derivatization Strategies for 4 Ethenyl 1h Indole
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group present at the 4-position of the indole (B1671886) ring imparts alkene-like reactivity to the molecule, making it a versatile site for chemical transformations.
Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation)
The vinyl group in 4-ethenyl-1H-indole is susceptible to electrophilic addition reactions characteristic of alkenes, such as halogenation and hydrohalogenation. While specific reports detailing these exact reactions on this compound are not extensively documented in the provided literature, the general reactivity of vinyl groups suggests their propensity for such transformations masterorganicchemistry.comlibretexts.org. Related reactions, such as the dihydroxylation of the vinyl group in methyl 4-vinyl-1H-indole-5-carboxylate using osmium tetroxide and sodium periodate, have been observed google.com. Furthermore, the ethenyl moiety can participate in metal-catalyzed coupling reactions; for instance, 1-methyl-4-vinyl-1H-indole has been employed as a substrate in nickel-catalyzed C(sp³)-Si coupling reactions rsc.org.
Radical Polymerization Mechanisms and Oligomerization Studies
The presence of the ethenyl group renders this compound a potential monomer for polymerization. N-vinylindole derivatives, in general, are known to undergo controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDIs) researchgate.net. Mechanisms such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are applicable to vinylindoles for achieving this control researchgate.netresearchgate.net.
Studies on N-vinylindole have provided kinetic data relevant to radical polymerization, including a propagation rate coefficient (kₚ) of 8.49 × 10⁴ L mol⁻¹ s⁻¹ and a termination rate coefficient (kₜ) of 1.08 × 10⁴ L mol⁻¹ s⁻¹ rsc.org. These values highlight the inherent reactivity of the N-vinylindole system in radical propagation and termination processes. The polymerization of vinyl-substituted indoles, such as 5-vinyl-N-benzylindole using free-radical initiators like AIBN, has also been demonstrated tandfonline.com.
Table 1: Radical Polymerization Kinetics for N-Vinylindole
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Propagation Rate Coefficient (kₚ) | 8.49 × 10⁴ | L mol⁻¹ s⁻¹ | rsc.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl moiety in vinylindoles can participate in cycloaddition reactions. Research indicates that 2-vinyl- and 3-vinylindoles can undergo Lewis acid and gold-catalyzed cycloadditions with various unsaturated systems, leading to the formation of complex polycyclic indole derivatives unimi.it. While direct examples of this compound participating specifically in Diels-Alder reactions are not extensively detailed, the π-electron system of the vinyl group suggests its potential to act as a dienophile in such reactions under appropriate conditions.
Reactivity of the Indole Ring System
The indole core is a fundamental heterocyclic motif known for its rich chemical reactivity, particularly towards electrophilic substitution.
Electrophilic Aromatic Substitution (SEAr) Patterns
The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr) nih.gov. Typically, SEAr on the indole nucleus occurs preferentially at the C3 position due to its higher electron density. If the C3 position is substituted or sterically hindered, substitution may then proceed to other positions, such as C2 or positions on the fused benzene (B151609) ring (C4, C5, C6, C7) nih.gov.
The presence of the ethenyl group at the 4-position of the indole ring can influence the electronic distribution and steric accessibility of other ring positions, potentially modulating the regioselectivity and reaction rate of SEAr. While specific SEAr patterns for this compound are not exhaustively detailed, general indole chemistry suggests that electrophilic attack would likely target the most electron-rich positions, with C3 being the primary site. General principles of SEAr indicate that activating groups direct electrophiles to ortho and para positions, while deactivating groups direct to meta positions masterorganicchemistry.comlibretexts.org. The ethenyl group, as an unsaturated hydrocarbon substituent, is generally considered electron-donating, which would typically activate the aromatic system towards electrophilic attack.
Nucleophilic Substitution Reactions on Substituted Ethenyl-Indoles
The indole ring itself is generally less prone to nucleophilic substitution compared to electrophilic substitution, often requiring activating groups or specific reaction conditions. However, reactions involving nucleophilic attack can occur on substituents attached to the indole or ethenyl moieties. For example, the cleavage of protecting groups, such as the deacetylation of poly(4-acetoxystyrene) to yield poly(4-vinylphenol), demonstrates a type of nucleophilic substitution on a vinyl derivative wikipedia.org. Metal-catalyzed reactions involving the vinyl group, such as the Ni-catalyzed C(sp³)-Si coupling, can be viewed as transformations where nucleophilic or organometallic species interact with the ethenyl moiety rsc.org. Additionally, the Bartoli indole synthesis involves vinyl Grignard reagents (possessing nucleophilic character) reacting with nitroarenes to form indoles, illustrating the role of nucleophiles in indole synthesis, though not directly nucleophilic substitution on a pre-formed indole ring wikipedia.org.
Compound List
this compound (also known as 4-vinyl-1H-indole)
N-vinylindole
Methyl 4-vinyl-1H-indole-5-carboxylate
5-vinyl-N-benzylindoline
5-vinyl-N-benzylindole
Advanced Research Applications in Chemical Sciences Excluding Prohibited Content
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
4-Ethenyl-1H-indole serves as a versatile synthon in the construction of intricate organic molecules. Its ethenyl group and the indole (B1671886) nucleus offer multiple sites for chemical transformations, enabling its use in sophisticated synthetic strategies.
Precursors for the Synthesis of Novel Heterocyclic Scaffolds
The indole framework itself is a privileged scaffold, and the addition of the ethenyl group at the 4-position enhances its utility for creating new heterocyclic systems. Research indicates that indole derivatives, in general, are precursors for a wide array of heterocyclic compounds, which are crucial in medicinal chemistry and materials science ontosight.airesearchgate.netrsc.orgopenmedicinalchemistryjournal.com. While specific examples directly citing this compound for novel heterocyclic scaffold synthesis are not detailed in the provided search snippets, the general reactivity of ethenyl-substituted indoles suggests their potential in cyclization reactions and the formation of fused ring systems. For instance, the synthesis of fused indole derivatives, like oxazino[4,3-a]indoles, often starts from indole precursors and leads to diverse structures with potential biological activities nih.govresearchgate.net.
Utility in Divergent and Convergent Synthetic Strategies
Divergent and convergent synthesis strategies are critical for efficiently building complex molecules. Convergent synthesis involves synthesizing multiple fragments of a target molecule separately and then combining them, which is generally more efficient than linear synthesis for large or symmetric molecules wikipedia.org. Divergent synthesis, conversely, starts from a common intermediate and branches out to create a variety of related compounds uibk.ac.at. While direct mentions of this compound in specific divergent or convergent strategies are limited in the provided results, the broader indole family is extensively utilized in such approaches. For example, indole alkaloids, which are complex natural products, are often synthesized using these strategies, demonstrating the importance of indole scaffolds as starting points for accessing molecular diversity researchgate.netmdpi.comacs.org. The ethenyl group on this compound provides a handle for fragment coupling in convergent approaches or for differential functionalization in divergent pathways.
Access to Indole Alkaloid Analogs for Mechanistic Investigations
Indole alkaloids represent a vast class of natural products with significant biological activities. Synthesizing analogs of these alkaloids is crucial for understanding their mechanisms of action, structure-activity relationships, and for developing new therapeutic agents ontosight.aichemrxiv.orgresearchgate.netmdpi.com. While direct evidence for this compound being used to synthesize specific indole alkaloid analogs is not explicitly stated, the general importance of indole derivatives in this field is well-established researchgate.netrsc.orgmdpi.com. For example, research has focused on the synthesis of aplysinopsin analogs from indole-based oxazolones, highlighting the role of indole structures in accessing complex alkaloid frameworks researchgate.net. The ethenyl functionality could potentially be employed to mimic or introduce structural variations found in natural indole alkaloids, facilitating mechanistic studies.
Applications in Materials Science and Engineering
The unique electronic and structural properties of indole derivatives, particularly those with conjugated systems, make them attractive for applications in materials science.
Development of Organic Electronic and Optoelectronic Materials based on Conjugated Indole Systems
Conjugated indole systems are of significant interest for organic electronics and optoelectronics due to their tunable electronic properties, charge transport capabilities, and light-emitting characteristics ontosight.aichemrxiv.orgresearchgate.netrsc.orgopenmedicinalchemistryjournal.com. Ethenyl-substituted indoles, such as 7-ethenyl-1H-indole, have shown potential in this area, with the ethenyl group enabling polymerization and contributing to conductivity vulcanchem.com. Furthermore, ethenyl indoles can exhibit non-linear optical (NLO) properties, which are crucial for photonic devices, especially when incorporating electron-donating or electron-withdrawing substituents researchgate.netrsc.org. The indole moiety itself can act as an electron donor, and its conjugation with other systems can lead to materials with desirable optoelectronic characteristics chemrxiv.orgrsc.org. While specific studies on this compound in this context are not detailed, the general principles suggest its potential in developing organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.
Exploration in Polymer Chemistry for Advanced Functional Materials
The ethenyl group is a common functional group for polymerization, allowing molecules like this compound to be incorporated into polymer chains. This can lead to the development of advanced functional materials with tailored properties. For instance, the ethenyl group in 7-ethenyl-1H-indole facilitates free-radical polymerization, leading to conductive polymers, with copolymers exhibiting conductivity vulcanchem.com. Indole derivatives are also explored in polymer chemistry for applications such as conductive polymers and materials for information storage . The incorporation of the indole moiety can impart unique electronic, optical, or biological properties to the resulting polymers, making them suitable for a range of advanced applications.
Contribution to Dye Chemistry and Pigment Science
While specific, extensive research detailing this compound's direct application as a primary dye or pigment component is not widely documented in the provided search results, the indole scaffold itself is a known building block in the synthesis of various chromophores and fluorescent materials. Derivatives of indole are frequently explored for their potential in creating novel dyes and pigments due to their inherent electronic properties, which can be tuned through substitution. The ethenyl group at the 4-position of this compound offers a reactive site for polymerization or further functionalization, which could be leveraged in the development of advanced materials with specific optical properties. Research into indole-based dyes often focuses on their photophysical characteristics, such as absorption and emission spectra, quantum yields, and photostability, which are critical for applications in textiles, printing, and advanced imaging technologies. The potential for this compound lies in its ability to be incorporated into larger conjugated systems, potentially yielding novel colorants or fluorescent probes.
Mechanistic Studies in Chemical Biology (Focus on Molecular Interactions)
The indole nucleus is a prevalent motif in biologically active molecules, including neurotransmitters, amino acids, and numerous pharmaceuticals. Consequently, indole derivatives like this compound are of significant interest in chemical biology for understanding molecular interactions and biological mechanisms.
Investigations into Enzymatic Reaction Mechanisms with Indole Substrates
This compound has been identified in the context of studies related to enzyme inhibition and substrate interactions. For instance, its synthesis and use in research are noted in the preparation of compounds investigated for therapeutic targets, suggesting its role as a precursor or a model compound in enzymatic studies ncl.ac.uk. While direct mechanistic studies detailing this compound as a substrate undergoing specific enzymatic transformations are not explicitly detailed in the provided snippets, the indole ring system is a common substrate or inhibitor for various enzymes, including those involved in metabolic pathways or signal transduction. Research into enzyme reaction mechanisms often employs indole derivatives to probe active sites, understand catalytic processes, and develop enzyme inhibitors. The ethenyl group could potentially influence binding affinity or reactivity with enzymes, making it a subject of interest for detailed kinetic and mechanistic investigations.
Molecular Basis of Interactions with Biomolecules (e.g., Kinases, Receptors, Enzymes)
The interaction of this compound with biomolecules is an area of active investigation, particularly in the development of novel therapeutic agents. For example, indole derivatives, including those with vinyl substituents, have been explored as modulators of various receptors and enzymes. One notable area is the investigation of indole carboxamide derivatives as P2X7 receptor antagonists, where compounds structurally related to indole derivatives are synthesized and tested for their binding affinities and inhibitory effects google.comgoogleapis.com. Furthermore, indole compounds have been implicated in modulating kinase activity and interacting with other cellular receptors, suggesting a potential role for this compound in these interactions. Studies have also noted the presence of 4-vinyl-1H-indole derivatives in the context of investigating inhibitors for targets like Bruton's tyrosine kinase (BTK) epo.org, indicating its relevance in the design of molecules that interact with specific protein targets. The specific molecular basis of these interactions would involve detailed studies of binding modes, affinity constants, and conformational changes induced in the biomolecule upon ligand binding.
Probing Cellular Mechanisms and Signaling Pathways at a Chemical Level
This compound and its derivatives are being investigated for their roles in modulating cellular mechanisms and signaling pathways. For instance, indole compounds are known to influence various cellular processes, including cell cycle regulation and signaling cascades google.com. Research into Hepatitis B virus (HBV) infection has also involved the synthesis and study of indole derivatives, where they are explored for their ability to disrupt viral replication or capsid assembly, thereby indirectly probing cellular mechanisms that support viral life cycles googleapis.comgoogle.com. The capacity of these compounds to interact with cellular machinery or viral proteins within the cell provides a chemical handle to investigate and potentially manipulate complex biological pathways.
Data Tables
Future Research Directions and Concluding Perspectives
Innovations in Green and Sustainable Synthetic Methodologies for Ethenylindoles
The future synthesis of ethenylindoles is increasingly geared towards green and sustainable practices, aiming to reduce environmental impact, improve efficiency, and enhance safety. yale.edumdpi.com Key innovations are expected in several areas:
Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions. symeres.cominnosyn.com Future research will likely focus on identifying or engineering enzymes, such as monooxygenases or hydrolases, capable of constructing the ethenylindole scaffold. researchgate.net Biocatalysis can offer shorter, more efficient synthetic routes with reduced waste compared to traditional methods. symeres.comnih.gov
Flow Chemistry : Continuous flow synthesis, which involves pumping reagents through small, heated tubes or channels, is a powerful technique for improving reaction efficiency and safety. mdpi.comuc.pt For indole (B1671886) synthesis, flow chemistry has been shown to reduce reaction times from hours to minutes and increase yields. mdpi.comlabmanager.com Applying this to the synthesis of 4-ethenyl-1H-indole, particularly for traditionally high-temperature reactions like the Fischer indole synthesis, could allow for precise control over reaction conditions, minimizing byproduct formation and enabling safer scale-up. uc.ptlabmanager.com
Eco-Friendly Solvents and Catalysts : A significant push in green chemistry is the replacement of hazardous organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water. mdpi.comijcrt.org Research into the synthesis of this compound could explore these benign solvent systems. Additionally, the development of recyclable, heterogeneous catalysts, such as metal nanoparticles, can simplify product purification and reduce waste, contributing to a more sustainable process. ijcrt.orgnih.gov
Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. yale.edu One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can streamline the synthesis of complex indole derivatives, avoiding lengthy purification steps and reducing solvent usage. yale.edursc.org
Advancements in In-Situ Spectroscopic Characterization Techniques
To optimize and understand the synthesis of this compound, real-time monitoring of chemical reactions is crucial. Operando spectroscopy, the practice of analyzing a catalyst or reaction mixture under actual working conditions, provides deep mechanistic insights that are unattainable with conventional pre- and post-reaction analysis. wikipedia.orgnih.gov
Future advancements will likely involve the combined use of multiple spectroscopic techniques to gain a comprehensive picture of the reaction dynamics. chemrxiv.orgrsc.org For instance, monitoring a palladium-catalyzed cross-coupling reaction to form the ethenyl group on the indole ring could employ:
Operando IR and Raman Spectroscopy : These vibrational techniques can track the consumption of reactants and the formation of intermediates and products in real-time. rsc.org Fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data without disturbing the system. rsc.org Raman spectroscopy is particularly well-suited for aqueous reaction media. rsc.org
Operando UV-Vis Spectroscopy : Since many organometallic catalysts and intermediates are colored, UV-Vis spectroscopy is highly effective for monitoring their concentration and state throughout a reaction. wikipedia.org
Operando NMR Spectroscopy : As a primary tool for structural elucidation, NMR can provide detailed information about molecular structure and dynamic processes as they occur, helping to identify transient intermediates that dictate the reaction pathway. rsc.org
The integration of these techniques allows for the precise correlation of catalyst state with reaction kinetics, enabling chemists to rapidly optimize conditions and troubleshoot unexpected outcomes. frontiersin.org
Integration of Artificial Intelligence and Machine Learning for Predictive Indole Chemistry
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by shifting from trial-and-error experimentation to data-driven discovery. researchgate.netmdpi.com For a versatile scaffold like this compound, AI can accelerate the development of new derivatives and synthetic routes.
Key areas of integration include:
Forward Reaction Prediction : ML models, trained on vast databases of known chemical reactions, can predict the likely products of a reaction given the starting materials and conditions. mdpi.comnih.gov This helps chemists evaluate the feasibility of a proposed synthetic step before entering the lab.
Reaction Condition Optimization : AI algorithms, particularly deep reinforcement learning, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. nih.govbeilstein-journals.org This is especially valuable for complex, multi-component reactions used to build functionalized indoles.
Retrosynthesis Planning : Computer-aided synthesis planning (CASP) tools can propose complete synthetic pathways for a target molecule. mdpi.com Modern ML-based approaches can learn chemical rules from data, suggesting novel and efficient routes to complex indole derivatives that a human chemist might overlook. nih.gov
The synergy between AI and automated robotic platforms could create "self-driving laboratories" where new syntheses for ethenylindoles are designed, executed, and optimized autonomously, dramatically accelerating the pace of chemical discovery. beilstein-journals.org
Development of Novel Mechanistic Probes for Complex Biological Systems
The unique structure of this compound makes it an attractive scaffold for developing novel molecular probes to investigate complex biological processes. researchgate.net The indole core is a common feature in biologically active molecules, while the ethenyl group offers a site for further functionalization or can act as a reporter itself. researchgate.net
Future research directions include:
Fluorescent Probes : By conjugating the ethenylindole scaffold with donor-acceptor groups, it is possible to create fluorescent probes with properties sensitive to their local environment (e.g., polarity, viscosity). frontiersin.org Such probes can be used for cell imaging, detecting specific ions or biomolecules, and studying protein-membrane interactions. researchgate.netresearchgate.netnih.gov The development of near-infrared (NIR) probes is particularly valuable for in vivo imaging due to deeper tissue penetration and lower background autofluorescence. imrpress.com
Enzyme Labeling and Activity Probes : The ethenyl group can be designed to react specifically with certain amino acid residues in an enzyme's active site, allowing for targeted protein labeling. nih.gov Furthermore, ethenylindoles can be incorporated into substrates for enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy, to study their mechanism or screen for inhibitors. espublisher.com
Bioorthogonal Chemistry : The ethenyl group can participate in bioorthogonal reactions—reactions that occur in living systems without interfering with native biochemical processes. This allows for the specific labeling and tracking of ethenylindole-containing molecules within cells, providing a powerful tool for chemical biology.
Synergistic Approaches Across Organic Synthesis, Computational Chemistry, and Materials Science
The most profound breakthroughs in the study of this compound will emerge from the integration of multiple scientific disciplines. The synergy between organic synthesis, computational chemistry, and materials science creates a powerful feedback loop where each field informs and accelerates the others.
Computation-Guided Synthesis : Computational chemistry, particularly Density Functional Theory (DFT), can predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. researchgate.netjstar-research.com This predictive power allows chemists to rationalize reaction outcomes and screen potential synthetic routes before undertaking extensive experimental work. acs.orgquora.com For example, DFT can help select the best catalyst for a cross-coupling reaction or predict the regioselectivity of a functionalization step on the indole ring. acs.org
Synthesis for Materials Science : Organic synthesis provides the functional molecules needed to create advanced materials. Ethenylindoles, with their conjugated π-systems, are promising candidates for developing materials with interesting optical and electronic properties. researchgate.net This includes their use in creating fluorescent polymers or non-linear optical (NLO) materials, which have applications in electronics and photonics. researchgate.net
Materials Characterization and Feedback : The properties of newly synthesized materials can be thoroughly characterized and the results fed back into computational models. This iterative cycle of prediction, synthesis, and characterization allows for the rapid refinement and design of new ethenylindole-based materials with tailored properties for specific applications.
This integrated approach ensures that synthetic efforts are targeted and efficient, leading to the accelerated discovery of novel molecules and materials based on the this compound scaffold.
Q & A
Q. How can researchers design a robust experimental protocol to synthesize 4-ethenyl-1H-Indole and verify its purity?
Methodological Answer:
- Synthesis Design : Use palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the ethenyl group to the indole scaffold. Optimize reaction conditions (temperature, solvent, catalyst loading) via trial experiments to determine reproducibility thresholds .
- Purity Verification : Employ high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference spectral data with published databases (e.g., SDBS) to identify impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
Methodological Answer:
- UV-Vis Spectroscopy : Analyze π→π* transitions in the ethenyl group to assess conjugation with the indole ring. Compare absorbance maxima with computational predictions (e.g., TD-DFT) .
- FT-IR Spectroscopy : Identify characteristic stretches (e.g., N-H of indole at ~3400 cm⁻¹, C=C of ethenyl at ~1600 cm⁻¹). Use attenuated total reflectance (ATR) mode for solid samples .
Q. How should researchers structure a hypothesis-driven investigation into the compound’s reactivity under varying pH conditions?
Methodological Answer:
- Variable Control : Define independent variables (pH, solvent polarity) and dependent variables (reaction rate, product yield). Use buffer solutions to maintain pH stability during kinetic studies .
- Data Collection : Employ stopped-flow spectrophotometry to monitor real-time changes. Triplicate experiments with error bars (standard deviation) ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. Validate outputs with OLEX2 ’s visualization tools to detect overfitting .
- Contradiction Analysis : If bond lengths deviate from expected values (e.g., C-C ethenyl bonds >1.34 Å), re-examine diffraction data for absorption errors or thermal motion artifacts. Apply Hirshfeld rigid-bond tests to assess data quality .
Q. What statistical frameworks are appropriate for analyzing discrepancies in spectroscopic data across multiple research groups?
Methodological Answer:
- Meta-Analysis : Aggregate datasets using standardized formats (e.g., .CIF for crystallography, .JCAMP-DX for spectroscopy). Apply ANOVA to identify systematic errors (e.g., instrument calibration drift) versus random noise .
- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainties in derived parameters (e.g., extinction coefficients) when raw data exhibit high variance .
Q. How can researchers balance open-data mandates with proprietary constraints when sharing crystallographic data for this compound?
Methodological Answer:
- De-Identification : Apply “de facto anonymization” by removing metadata linking to unpublished synthetic routes. Use repositories like Cambridge Structural Database (CSD) with embargo options .
- Ethical Compliance : Draft consent clauses in collaboration with institutional review boards (IRBs) to specify data reuse boundaries, adhering to GDPR for EU-based studies .
Q. What strategies ensure reproducibility in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Protocol Standardization : Document all synthetic steps in electronic lab notebooks (ELNs) with version control. Include raw data (e.g., NMR spectra, HPLC chromatograms) in appendices for peer review .
- Inter-Lab Validation : Collaborate with independent labs to replicate key steps (e.g., catalytic cycles) using blinded samples. Publish negative results to highlight procedural pitfalls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
